4,6,7-trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
CAS No.:
Cat. No.: VC14821744
Molecular Formula: C19H26N6O
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N6O |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 4,6,7-trimethyl-N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
| Standard InChI | InChI=1S/C19H26N6O/c1-12-7-16-14(3)22-19(23-17(16)8-13(12)2)24-18-20-10-25(11-21-18)9-15-5-4-6-26-15/h7-8,15H,4-6,9-11H2,1-3H3,(H2,20,21,22,23,24) |
| Standard InChI Key | KMXZYIXHBQQNBO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(N=C(N=C2C=C1C)NC3=NCN(CN3)CC4CCCO4)C |
Introduction
4,6,7-trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a complex organic compound belonging to the quinazoline derivatives class. These compounds are known for their diverse biological activities and potential applications in pharmaceuticals, particularly due to the presence of nitrogen heterocycles in their structure, which can interact with biological targets.
Synthesis Methods
The synthesis of 4,6,7-trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine can be achieved through various chemical methods. These involve the reaction of quinazoline derivatives with tetrahydrofuran and triazine components. The choice of solvents, catalysts, and reaction conditions (e.g., temperature) is crucial for optimizing yield and purity.
Synthesis Steps:
-
Preparation of Quinazoline Derivatives: Involves forming the quinazoline ring structure.
-
Reaction with Tetrahydrofuran and Triazine Components: Combines these components to form the final compound.
-
Purification and Characterization: Uses techniques like NMR and MS to confirm the structure.
Biological Activities and Potential Applications
Quinazoline derivatives, including this compound, are of interest in medicinal chemistry due to their potential interactions with biological targets such as enzymes or receptors. These interactions can modulate biological pathways, acting as inhibitors or activators of enzymatic activity.
Potential Applications:
-
Pharmaceuticals: Due to its biological activity, it may have applications in drug development.
-
Biological Research: Useful in studying interactions with biological targets.
Data and Research Findings
While specific data on the biological activity of 4,6,7-trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is limited, related compounds have shown promising results. For example, quinazoline derivatives with triazine and other heterocyclic fragments have demonstrated anticancer and cytotoxic activities .
Comparison of Related Compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume